molecular formula C13H12F3N5 B2950817 11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene CAS No. 2380145-65-1

11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene

Cat. No.: B2950817
CAS No.: 2380145-65-1
M. Wt: 295.269
InChI Key: WVNZDDZTADRQLK-UHFFFAOYSA-N
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Description

11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6210^{2,6}]undeca-2(6),3-diene is a complex organic compound featuring a trifluoromethyl group attached to a pyrimidine ring, integrated within a triazatricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene typically involves multiple steps. One common approach includes the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction forms an intermediate compound, which is then subjected to further reactions to construct the triazatricyclic core.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor or activator, modulating biological pathways and exerting its effects through binding to specific sites on proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[4-(Trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene is unique due to its triazatricyclic structure, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

11-[4-(trifluoromethyl)pyrimidin-2-yl]-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5/c14-13(15,16)11-3-4-17-12(19-11)21-7-1-2-10(21)8-6-18-20-9(8)5-7/h3-4,6-7,10H,1-2,5H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNZDDZTADRQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(CC1N2C4=NC=CC(=N4)C(F)(F)F)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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